L-Norleucinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-
Description
L-Norleucinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl- is a synthetic peptide derivative featuring a benzyloxycarbonyl (Z) protecting group on the N-terminus of an alanine residue, conjugated to a norleucinamide moiety. The Z-group (phenylmethoxy carbonyl) is a classical protecting group in peptide synthesis, providing stability against unwanted reactions during solid-phase or solution-phase synthesis . Norleucine, a non-proteinogenic amino acid with a linear hexyl side chain, is structurally analogous to leucine but lacks branching, which influences its hydrophobicity and steric properties .
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-3-4-10-14(15(18)21)20-16(22)12(2)19-17(23)24-11-13-8-6-5-7-9-13/h5-9,12,14H,3-4,10-11H2,1-2H3,(H2,18,21)(H,19,23)(H,20,22)/t12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNTUYBFBNVSGD-JSGCOSHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solution-Phase Peptide Coupling
The most common and reliable method for preparing L-Norleucinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl- is solution-phase peptide synthesis involving the following key steps:
Step 1: Protection of L-Alanine Amino Group
The α-amino group of L-alanine is protected by reacting it with a phenylmethoxycarbonyl chloride (Cbz-Cl) reagent to form N-Cbz-L-alanine. This step ensures selective coupling at the carboxyl end.
Step 2: Activation of the Carboxyl Group
The carboxyl group of N-Cbz-L-alanine is activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or uronium-based reagents like HBTU, often in the presence of additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). This activation forms an active ester intermediate, facilitating peptide bond formation.
Step 3: Coupling with L-Norleucinamide
The activated N-Cbz-L-alanine is reacted with L-norleucinamide under basic conditions, typically using an organic base such as diisopropylethylamine (DIPEA) or triethylamine, in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reaction is conducted at temperatures ranging from 0°C to 60°C, usually reaching completion within 1 to 24 hours.
Step 4: Purification
The crude product is purified using chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC) or flash chromatography to isolate the pure dipeptide.
Step 5: Optional Deprotection
If required for further synthesis, the Cbz protecting group can be removed under mild hydrogenolysis conditions (e.g., hydrogen gas with palladium catalyst).
Chemical Reactions Analysis
Types of Reactions
L-Norleucinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or ester functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Medicinal Chemistry
L-Norleucinamide derivatives are being studied for their potential as therapeutic agents. The compound is related to gastrin-releasing peptide (GRP) analogs, which are known to interact with specific receptors implicated in various cancers. Research indicates that these compounds can be utilized in the development of targeted therapies for tumors overexpressing GRP receptors, such as breast and prostate cancers .
Case Study: Targeted Cancer Therapy
A study highlighted the synthesis of GRP-targeted radiopharmaceuticals using L-Norleucinamide derivatives. These compounds were shown to improve the specificity and efficacy of cancer treatments by delivering therapeutic agents directly to cancer cells while minimizing damage to surrounding healthy tissue .
Diagnostic Imaging
The compound's structure allows it to be labeled with radionuclides for use in diagnostic imaging techniques such as SPECT (Single Photon Emission Computed Tomography) and PET (Positron Emission Tomography). This application is particularly valuable for monitoring disease progression and treatment response in oncology .
Case Study: Imaging GRP Receptors
Research demonstrated the effectiveness of using L-Norleucinamide derivatives as imaging agents to visualize GRP receptor activity in vivo. This approach facilitates the diagnosis and staging of certain cancers, providing clinicians with critical information for treatment planning .
Biochemical Research
L-Norleucinamide serves as a useful tool in biochemical studies aimed at understanding receptor-ligand interactions. Its ability to mimic natural peptides allows researchers to investigate the mechanisms of action of various biological pathways involving GRP and related peptides.
Case Study: Mechanistic Studies
In a series of experiments, L-Norleucinamide was employed to elucidate the signaling pathways activated by GRP receptors. The findings revealed insights into how these pathways contribute to tumor growth and metastasis, highlighting potential targets for therapeutic intervention .
Mechanism of Action
The mechanism of action of L-Norleucinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Key Structural Features :
- Z-group : Enhances solubility in organic solvents and prevents premature deprotection during synthesis.
- Norleucinamide: The terminal amide group modifies the compound’s hydrogen-bonding capacity compared to free carboxylic acid derivatives.
Comparison with Structurally Similar Compounds
L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-
- Structural Difference: Norvaline (pentyl side chain) vs. Norleucine (hexyl side chain).
- Impact: Hydrophobicity: Norleucine’s longer alkyl chain increases LogP (predicted ~3.1 vs. Norvaline’s ~2.8) .
Z-Ala-Ala-OH (N-[(phenylmethoxy)carbonyl]-L-alanyl-L-alanine)
- Structural Difference: Terminal carboxylic acid vs. amide (Norleucinamide).
- Impact: Acid/Base Properties: The carboxylic acid group in Z-Ala-Ala-OH (pKa ~2.5) enhances aqueous solubility compared to the neutral amide in Norleucinamide . Applications: Z-Ala-Ala-OH is used in enzymatic studies (e.g., protease substrates), while Norleucinamide derivatives are more suited for hydrophobic peptide segments .
Z-ALA-MET-OH (N-[(phenylmethoxy)carbonyl]-L-alanyl-L-methionine)
- Structural Difference: Methionine (thioether side chain) vs. Norleucine (alkyl chain).
- Impact: Oxidative Stability: Methionine’s sulfur atom is prone to oxidation, whereas Norleucine’s alkyl chain is chemically inert . LogP: Z-ALA-MET-OH has a LogP of 2.4, while Norleucinamide’s longer chain likely increases LogP to ~3.5, enhancing membrane permeability .
Physicochemical Properties and Analytical Data
Table 1: Comparative Physicochemical Properties
*Calculated from structural analogs; †Reported purity for L-Norvalinamide analog .
Deprotection Efficiency
- The Z-group is cleaved via catalytic hydrogenation or HBr/acetic acid treatment. Norleucinamide’s stability under these conditions is superior to methionine-containing analogs, which may degrade due to sulfur reactivity .
Biological Activity
L-Norleucinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl- is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its biochemical properties, mechanisms of action, and effects in various biological systems.
Chemical Structure and Properties
- Chemical Formula : C16H20N2O4
- CAS Number : 197237-14-2
This compound is characterized by the presence of a phenylmethoxycarbonyl group attached to the L-alanine moiety, which influences its solubility and interaction with biological targets.
L-Norleucinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl- primarily functions through the following mechanisms:
-
Enzyme Inhibition :
- It has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may interact with serine proteases, affecting their catalytic activity and leading to altered cellular signaling pathways.
-
Cell Signaling Modulation :
- The compound can modulate signaling pathways that influence cell proliferation and survival. This modulation occurs through the alteration of gene expression profiles in response to treatment.
- Neuroprotective Effects :
Cellular Effects
L-Norleucinamide has demonstrated various effects on different cell types:
- Anti-inflammatory Activity : It may reduce inflammation by inhibiting pro-inflammatory cytokines in immune cells.
- Neuroprotective Effects : In neuronal cell cultures, it has shown potential in protecting against oxidative stress-induced damage .
Dosage and Toxicity
The biological effects of L-Norleucinamide are dose-dependent:
- Low Doses : At lower concentrations, it exhibits beneficial effects such as enhanced cell survival and reduced inflammation.
- High Doses : Higher concentrations may lead to cytotoxicity and adverse effects, including hepatotoxicity.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study conducted on neuronal cell lines treated with L-Norleucinamide demonstrated a significant reduction in apoptosis markers when exposed to oxidative stress. The results indicated that the compound could potentially be developed as a therapeutic agent for neurodegenerative diseases.
Q & A
[Basic] What synthetic strategies are recommended for preparing L-Norleucinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-?
Answer:
The compound can be synthesized via solution-phase peptide coupling , employing the benzyloxycarbonyl (Cbz) group to protect the α-amino group of L-alanine. A typical approach involves:
- Step 1: Activation of the carboxyl group of N-Cbz-L-alanine using carbodiimides (e.g., DCC) or uronium-based reagents (e.g., HBTU) to form an active ester .
- Step 2: Coupling with L-norleucinamide under basic conditions (e.g., DIPEA) in anhydrous solvents like DMF or dichloromethane .
- Step 3: Purification via reverse-phase HPLC or flash chromatography to isolate the product.
Key Considerations: Use inert atmospheres to minimize side reactions and monitor reaction progress with TLC or LC-MS .
[Advanced] How does stereochemical configuration impact the compound’s interaction with proteolytic enzymes?
Answer:
The L-configuration of the alanyl and norleucinamide residues is critical for substrate recognition by proteases. Computational docking studies suggest that:
- The Cbz group sterically hinders access to the protease active site, reducing degradation rates .
- Molecular dynamics simulations reveal that the norleucinamide side chain’s hydrophobicity enhances binding to hydrophobic pockets in enzymes like the proteasome, similar to MG132 (a known proteasome inhibitor) .
Methodological Insight: Use enantiomerically pure precursors and validate stereochemistry via circular dichroism (CD) or X-ray crystallography .
[Basic] What analytical techniques are optimal for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm backbone connectivity and stereochemistry (e.g., coupling constants for amide bonds) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight with <2 ppm error.
- HPLC: Use C18 columns with UV detection (220–280 nm) to assess purity (>95%) .
Data Interpretation: Compare retention times and spectral data to reference standards synthesized under controlled conditions .
[Advanced] How can computational models predict the compound’s bioavailability and target binding?
Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., proteasome subunits) by calculating binding energies (ΔG) and hydrogen-bond networks .
- ADMET Prediction: Software like SwissADME estimates logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions based on structural descriptors .
Validation: Cross-reference predictions with in vitro assays (e.g., cell-based proteasome activity assays) to refine models .
[Data Contradiction] How to resolve discrepancies in bioactivity observed across enzymatic and cellular assays?
Answer:
- Assay Conditions: Differences in pH, ionic strength, or reducing agents (e.g., DTT) may alter enzyme activity or compound stability. For example, thiol-containing buffers can reduce disulfide bonds in enzymes, affecting binding .
- Compound Stability: Degradation products (e.g., free Cbz group) might interfere with assays. Use LC-MS to verify compound integrity during experiments .
Mitigation: Standardize assay protocols and include stability studies under physiological conditions (e.g., 37°C, pH 7.4) .
[Advanced] What strategies optimize the compound’s stability in long-term storage?
Answer:
- Storage Conditions: Lyophilize and store at -20°C under argon to prevent hydrolysis or oxidation. Avoid repeated freeze-thaw cycles .
- Stabilizing Additives: Include cryoprotectants (e.g., trehalose) or antioxidants (e.g., BHT) in formulations .
Monitoring: Periodically assess purity via HPLC and characterize degradation products using tandem MS .
[Basic] How to design a structure-activity relationship (SAR) study for analogs of this compound?
Answer:
- Variations: Modify the Cbz group (e.g., replace with Boc) or substitute norleucinamide with other hydrophobic residues (e.g., leucine, isoleucine) .
- Assays: Test analogs in enzyme inhibition assays (e.g., proteasome chymotrypsin-like activity) and cell viability assays .
Analysis: Use IC50 values and molecular modeling to correlate structural changes with activity .
[Advanced] What mechanistic insights can be gained from studying the compound’s metabolic fate in hepatocytes?
Answer:
- Metabolite Profiling: Incubate with primary hepatocytes and identify metabolites via LC-HRMS. Common modifications include hydrolysis of the Cbz group or oxidation of the norleucinamide side chain .
- CYP450 Inhibition: Assess interactions using fluorescent probes (e.g., P450-Glo assays) to predict drug-drug interactions .
Implications: Optimize pharmacokinetics by blocking metabolic hotspots via fluorination or methyl group addition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
